molecular formula C16H13BrN2O3 B353453 N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 831199-98-5

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B353453
CAS No.: 831199-98-5
M. Wt: 361.19g/mol
InChI Key: YJZBDOJJJXSKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is an organic compound that features a bromophenyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Amide Bond Formation: The final step involves coupling the bromophenyl group with the benzoxazole derivative using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the benzoxazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
  • N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Uniqueness

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZBDOJJJXSKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.